2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a unique structure that combines a trifluoromethyl-substituted pyridine ring, an azetidine ring, and a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized by reacting 1,2-diamines with appropriate electrophiles under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Cyclization to Form the Cyclopenta[c]pyridazinone Core: The final step involves cyclization reactions, often facilitated by catalysts and specific reaction conditions to form the cyclopenta[c]pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol: Shares the azetidine and trifluoromethyl-pyridine moieties but lacks the cyclopenta[c]pyridazinone core.
2-(Pyridin-2-yl)pyrimidine Derivatives: Similar in having a pyridine ring but differ in the overall structure and functional groups.
Uniqueness
The uniqueness of 2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one lies in its combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-4-5-15(21-7-13)23-8-11(9-23)10-24-16(25)6-12-2-1-3-14(12)22-24/h4-7,11H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKIJMMFYSVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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